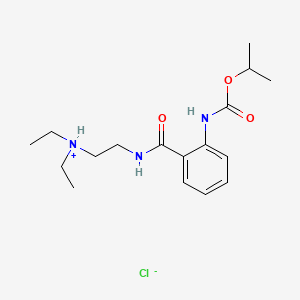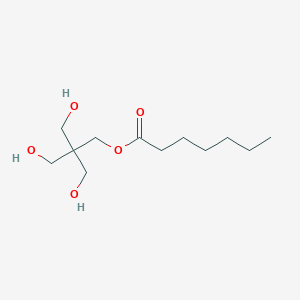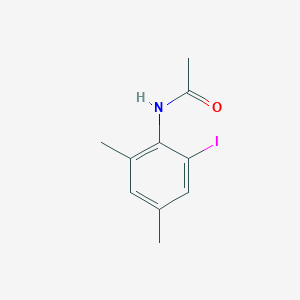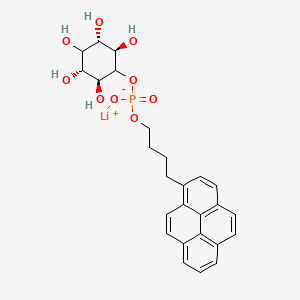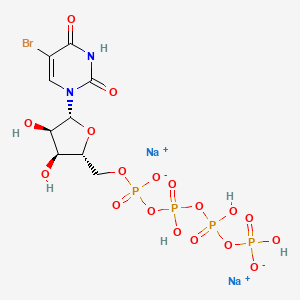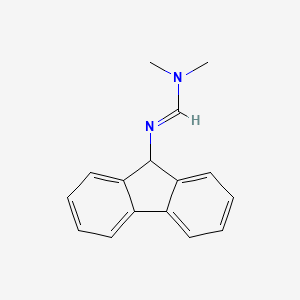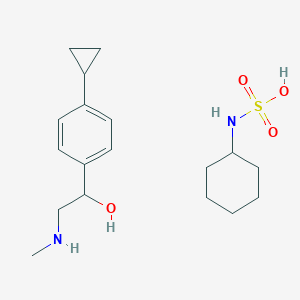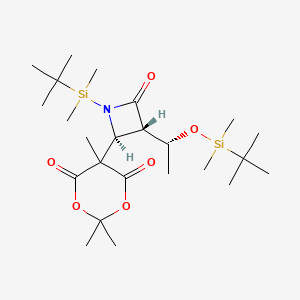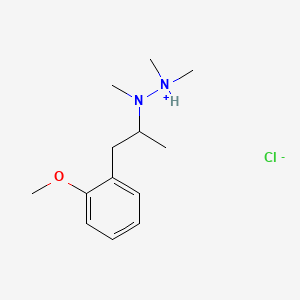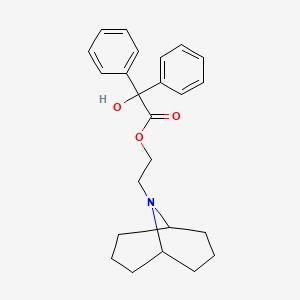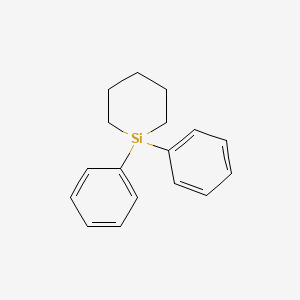
1,1-Diphenylsilacyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylsilacyclohexane is an organosilicon compound with the molecular formula C17H20Si. It features a six-membered silacyclohexane ring with two phenyl groups attached to the silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenylsilacyclohexane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with cyclohexene in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silane to the double bond of cyclohexene .
Industrial Production Methods
Industrial production would likely employ continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
1,1-Diphenylsilacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclohexane derivatives depending on the reagents used.
科学的研究の応用
1,1-Diphenylsilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
作用機序
The mechanism of action of 1,1-Diphenylsilacyclohexane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanol or siloxane derivatives. In reduction reactions, the silicon atom is reduced to form silane derivatives. Substitution reactions involve the replacement of phenyl groups with other functional groups, facilitated by catalysts .
類似化合物との比較
Similar Compounds
1,1-Diphenylsilacyclopentane: Similar structure but with a five-membered ring.
1,1-Diphenylsilacycloheptane: Similar structure but with a seven-membered ring.
1,1-Diphenylsilacyclooctane: Similar structure but with an eight-membered ring.
Uniqueness
1,1-Diphenylsilacyclohexane is unique due to its six-membered ring structure, which provides a balance between ring strain and stability. This makes it particularly useful in applications where both stability and reactivity are required .
特性
CAS番号 |
18002-79-4 |
|---|---|
分子式 |
C17H20Si |
分子量 |
252.42 g/mol |
IUPAC名 |
1,1-diphenylsilinane |
InChI |
InChI=1S/C17H20Si/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChIキー |
BXGZDRHWAIMTPD-UHFFFAOYSA-N |
正規SMILES |
C1CC[Si](CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



